2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one chemical structure properties
2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one chemical structure properties
Topic: 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one Chemical Structure Properties Content Type: Technical Reference Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists
Executive Summary
The 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one scaffold represents a critical bicyclic heteroaromatic system in medicinal chemistry. Structurally, it is a fused thiazolo-pyridine derivative characterized by a lactam functionality at the C4 position and a methyl substituent at the C2 position. This molecule serves as a potent bioisostere for purines (adenine/guanine) and quinolin-4-ones , making it a privileged scaffold in the design of kinase inhibitors, GPCR ligands, and anti-infective agents.
Its utility stems from its ability to participate in bidentate hydrogen bonding within enzyme active sites (specifically the ATP-binding hinge region of kinases) while offering distinct vectors for substitution at the N5, C6, and C7 positions to tune solubility and selectivity.
Structural Analysis & Physicochemical Properties[1][2]
Nomenclature and Numbering
Correct IUPAC numbering is essential for SAR (Structure-Activity Relationship) discussions. In the thiazolo[4,5-c]pyridine system, the sulfur atom is assigned position 1.[1] The fusion occurs between the thiazole and pyridine rings.
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Core System: Thiazolo[4,5-c]pyridine[2]
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Tautomeric State: The "4-one" suffix and "5H" locant indicate the molecule exists predominantly in the lactam form (NH at position 5, C=O at position 4), rather than the lactim (4-hydroxy) form.
Tautomerism and Aromaticity
The stability of the 5H-lactam tautomer over the 4-hydroxy-lactim form is driven by the preservation of amide resonance, despite the formal loss of aromaticity in the pyridine ring.
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Lactam (Dominant): Exhibits a strong carbonyl stretch in IR (~1680 cm⁻¹) and an exchangeable proton signal in ¹H NMR (~11.5-12.5 ppm). This form mimics the hydrogen-bonding face of guanine or hypoxanthine.
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Lactim (Minor): May become relevant in non-polar solvents or upon O-alkylation.
Physicochemical Profile
| Property | Value (Predicted/Exp) | Relevance |
| Molecular Formula | C₇H₆N₂OS | Core composition |
| Molecular Weight | 166.20 g/mol | Fragment-like, high ligand efficiency potential |
| cLogP | ~0.8 - 1.2 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~54 Ų | Favorable for CNS and oral bioavailability |
| H-Bond Donors | 1 (NH) | Critical for Hinge Binding (Kinases) |
| H-Bond Acceptors | 3 (N3, O4, S1) | Interaction with Lys/Asp residues |
| pKa (Acidic) | ~9.5 (NH) | Deprotonation yields an aromatic anion |
Synthetic Pathways[1][4][5][6]
The synthesis of the [4,5-c] isomer is more challenging than the [4,5-b] isomer due to the electron-deficient nature of the pyridine precursors. The most robust route involves constructing the thiazole ring onto a pre-functionalized pyridine.
Primary Route: Cyclization of 3-Amino-4-mercaptopyridines
This method ensures correct regiochemistry. The starting material, 3-amino-4-chloropyridine , is reacted with a sulfur source to generate the transient thiolate, which is then cyclized.
Alternative One-Pot Cyclization
Direct reaction of 3-amino-4-chloropyridine-2-carboxylic acid derivatives with thioacetic acid can yield the 4-one core directly, avoiding the harsh oxidation steps.
Experimental Protocols
Protocol: Synthesis of 2-Methylthiazolo[4,5-c]pyridine Core
This protocol yields the aromatic precursor, which is subsequently oxidized to the 4-one.
Reagents: 3-Amino-4-chloropyridine (1.0 eq), Sodium Hydrosulfide (NaSH, 2.0 eq), Acetic Anhydride (5.0 eq). Solvent: Ethanol / DMF.
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Thiolation: Dissolve 3-amino-4-chloropyridine (10 mmol) in EtOH (20 mL). Add NaSH (20 mmol) and reflux for 12 hours under N₂. Monitor disappearance of starting material by TLC (MeOH:DCM 1:9).
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Isolation: Cool to RT. Acidify carefully with HCl to pH 5. Extract the mercaptan or use the crude directly due to oxidation sensitivity.
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Cyclization: Resuspend crude 3-amino-4-mercaptopyridine in Acetic Anhydride (5 mL). Heat at 100°C for 4 hours.
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Workup: Pour onto ice water. Neutralize with NaHCO₃. Extract with EtOAc (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.[3]
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Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol: Conversion to 5H-pyridin-4-one (Lactam)
Via N-oxide rearrangement (Boekelheide-type).
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N-Oxidation: Dissolve the parent thiazolo[4,5-c]pyridine in DCM. Add mCPBA (1.1 eq) at 0°C. Stir at RT for 3h. Isolate the N-oxide.
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Rearrangement: Dissolve the N-oxide in Acetic Anhydride. Reflux for 2h. This yields the 4-acetoxy intermediate.
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Hydrolysis: Treat with MeOH/K₂CO₃ or dilute HCl to hydrolyze the ester to the free lactam (4-one).
Medicinal Chemistry Applications
Bioisosterism & Binding Modes
The 2-methyl-5H-thiazolo[4,5-c]pyridin-4-one scaffold is a classic Type I Kinase Inhibitor pharmacophore.
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Hinge Binding: The N5-H (donor) and C4=O (acceptor) motif mimics the Adenine N1/N6 interaction with the kinase hinge region.
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Gatekeeper Interaction: The C2-Methyl group projects into the solvent front or towards the gatekeeper residue, depending on the binding orientation. This position is often modified to larger alkyl/aryl groups to improve selectivity.
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Sugar Pocket: The C6/C7 positions face the ribose binding pocket, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached via S_NAr or cross-coupling reactions.
SAR Validation Points
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N5-Alkylation: Alkylation at N5 abolishes the H-bond donor capability, typically killing kinase potency but potentially improving CNS penetration if the target is a GPCR.
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C2-Substitution: Replacing the methyl with an amino group (-NH2) creates a 2-aminothiazole moiety, significantly altering the electronic profile and often increasing potency against targets like c-Met or FLT3 .
References
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Thiazolo[4,5-c]pyridine Scaffold Synthesis
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Tautomerism in Pyridinones
- Title: Tautomerism of 2- and 4-Hydroxypyridines.
- Context: Establishes the preference for the lactam (NH/C=O) form in fused pyridine systems.
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URL:[Link]
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Medicinal Chemistry of Thiazolopyridines
- Title: Synthesis and biological evaluation of thiazolo[4,5-c]pyridines as potential antitumour agents.
- Source: European Journal of Medicinal Chemistry.
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URL:[Link] (General Journal Link for verification of scaffold utility).
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Boekelheide Rearrangement Protocol
- Context: Standard methodology for converting pyridine N-oxides to 2/4-pyridones.
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URL:[Link]
Sources
- 1. Thiazolo[4,5-c]pyridine | C6H4N2S | CID 585837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. 2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole | C14H8N4S2 | CID 234449 - PubChem [pubchem.ncbi.nlm.nih.gov]
